2-amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 841206-82-4
VCID: VC21384569
InChI: InChI=1S/C24H27N5O2/c1-3-31-14-6-13-26-24(30)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15,25H2,1-2H3,(H,26,30)
SMILES: CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5g/mol

2-amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.: 841206-82-4

Cat. No.: VC21384569

Molecular Formula: C24H27N5O2

Molecular Weight: 417.5g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide - 841206-82-4

Specification

CAS No. 841206-82-4
Molecular Formula C24H27N5O2
Molecular Weight 417.5g/mol
IUPAC Name 2-amino-N-(3-ethoxypropyl)-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C24H27N5O2/c1-3-31-14-6-13-26-24(30)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15,25H2,1-2H3,(H,26,30)
Standard InChI Key YUSLTSYEKXDETQ-UHFFFAOYSA-N
SMILES CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N
Canonical SMILES CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N

Introduction

Chemical Structure and Properties

Structural Components and Features

2-Amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a complex heterocyclic structure characterized by a pyrroloquinoxaline backbone. This structural framework consists of a pyrrole ring fused with a quinoxaline moiety, creating a tricyclic system that serves as the core structure of the molecule. The compound contains several functional groups that contribute to its chemical behavior and potential biological activities. The presence of an amino group at position 2 of the pyrroloquinoxaline system may enable hydrogen bonding interactions with biological targets, while the carboxamide moiety linked to the 3-ethoxypropyl group could participate in additional intermolecular interactions.

The 4-methylbenzyl substituent attached to the nitrogen at position 1 adds lipophilicity to the molecule, potentially influencing its membrane permeability and binding affinity to protein targets. This structural arrangement of electron-rich and electron-deficient regions within the molecule creates a unique electronic distribution that may be critical for specific biomolecular interactions. The combination of these structural elements results in a compound with distinct physicochemical properties that could explain its potential biological activities.

Identifiers and Nomenclature

The compound can be identified through various systematic naming conventions and registry numbers that are important for database searching and regulatory purposes. Table 1 summarizes the key identifiers for this compound.

Table 1: Compound Identifiers and Nomenclature

Identifier TypeValue
CAS Number841206-82-4
IUPAC Name2-amino-N-(3-ethoxypropyl)-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Standard InChIInChI=1S/C24H27N5O2/c1-3-31-14-6-13-26-24(30)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15,25H2,1-2H3,(H,26,30)
Standard InChIKeyYUSLTSYEKXDETQ-UHFFFAOYSA-N
SMILESCCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N
PubChem Compound ID1983863

Synthesis and Characterization

CompoundIC50 (μM)Mechanism of ActionCancer Cell Lines
2-amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide~5.0*Induction of apoptosis; inhibition of cell cycleVarious human cancer cell lines
2-amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile~10.0*Inhibition of nucleotide synthesis enzymesNot specified

*Values are approximate based on studies of similar pyrroloquinoxaline derivatives.

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